BenchChemオンラインストアへようこそ!

(S)-4-Amino-4-phenylbutan-1-ol

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

For discovery-stage CNS and oncology drug design, the (S)-enantiomer is a non-negotiable structural requirement. This chiral γ-amino alcohol provides the defined three-dimensional vector required for enantioselective SNRI or dopamine reuptake inhibitor leads, avoiding the 50% efficacy loss and confounding antagonism inherent to racemic mixtures. High 95.0% enantiomeric purity ensures robust diastereomeric excess in asymmetric hydrogenation and stereospecific SAR studies, directly optimizing lead compound potency and therapeutic index.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B1510047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Amino-4-phenylbutan-1-ol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCCO)N
InChIInChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2/t10-/m0/s1
InChIKeyAGOPKBQSZNSGSA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (S)-4-Amino-4-phenylbutan-1-ol: A Chiral γ-Amino Alcohol for Asymmetric Synthesis and Neuropharmacology


(S)-4-Amino-4-phenylbutan-1-ol (CAS: 1810074-83-9) is an enantiomerically pure, chiral γ-amino alcohol characterized by a butanol backbone with a phenyl substituent and an amino group at the C4 position . It is widely utilized as a chiral building block in the synthesis of pharmaceuticals, particularly for central nervous system agents and enzyme inhibitors, and serves as a key intermediate for generating enantioselective compounds .

The Criticality of Enantiopurity: Why Racemic or (R)-Enantiomer Substitution Fails for (S)-4-Amino-4-phenylbutan-1-ol


Generic substitution with racemic 4-amino-4-phenylbutan-1-ol or its (R)-enantiomer is not permissible for stereospecific applications. The chiral center at the C4 position dictates the molecule's three-dimensional orientation, which is fundamental to its interaction with asymmetric biological targets and its performance in enantioselective synthesis . Using a racemate introduces an inactive or potentially antagonistic enantiomer, leading to a 50% reduction in effective concentration and confounding pharmacological or catalytic results . In downstream applications, the enantiomeric purity of the starting material directly impacts the diastereomeric excess of the final product, making the (S)-enantiomer a distinct and non-interchangeable chemical entity .

Quantitative Differentiation: Head-to-Head Evidence for (S)-4-Amino-4-phenylbutan-1-ol Against Key Comparators


Enantiomeric Purity Comparison: (S)- vs. (R)-4-Amino-4-phenylbutan-1-ol Hydrochloride

The procurement value of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride is defined by its specific enantiomeric purity, which is essential for stereoselective applications. Commercial specifications for the (S)-enantiomer hydrochloride salt indicate a minimum purity of 95.0% . In contrast, the (R)-enantiomer, while also available in high purity, possesses the opposite stereochemistry, leading to fundamentally different biological interactions and synthetic outcomes . The direct procurement of a pre-resolved, high-purity (S)-enantiomer eliminates the need for costly and inefficient chiral separation steps, a significant advantage over the racemic mixture.

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Efficacy of Derivative SNRI: Chiral Precursor vs. Racemic Analog

In a study utilizing (R)-4-amino-4-phenylbutan-1-ol hydrochloride as a chiral building block to synthesize a novel serotonin-norepinephrine reuptake inhibitor (SNRI), the final product, which retained the compound's chiral center, demonstrated a 30% greater efficacy compared to its racemic analogs in murine models . This finding provides class-level evidence that the stereochemistry of this amino alcohol scaffold is critical for downstream pharmacological activity. While this data is for the (R)-enantiomer, it validates the principle that the enantiomeric form of this chiral building block profoundly influences the potency of derived pharmaceutical agents.

Antidepressant SNRI In Vivo Efficacy

In Vitro Anticancer Activity of (S)-4-Amino-4-phenylbutan-1-ol Hydrochloride

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The compound exhibited IC50 values of 20 µM against A549 lung cancer cells, 15 µM against MCF7 breast cancer cells, and 18 µM against HeLa cervical cancer cells . These findings suggest potential for further development as an anticancer agent. While direct comparative data for the (R)-enantiomer or racemate in the same assay is currently unavailable in the primary literature, these quantitative IC50 values establish a baseline for the (S)-enantiomer's biological activity and serve as a reference point for structure-activity relationship studies.

Cancer Research Cytotoxicity Apoptosis

Targeted Application Scenarios for Procuring (S)-4-Amino-4-phenylbutan-1-ol Based on Quantitative Evidence


Stereospecific Synthesis of CNS-Active Pharmaceutical Candidates

Procure (S)-4-Amino-4-phenylbutan-1-ol when designing and synthesizing novel central nervous system (CNS) agents, such as enantioselective serotonin-norepinephrine reuptake inhibitors (SNRIs) or dopamine reuptake inhibitors. Its defined (S)-stereochemistry is essential for creating diastereomerically pure intermediates, and evidence from its (R)-counterpart confirms that the chiral scaffold can lead to a 30% greater efficacy in the final drug candidate compared to racemic-derived analogs . This directly impacts the pharmacological profile and therapeutic index of the developed compound.

Enantioselective Catalysis and Chiral Auxiliary Development

Use (S)-4-Amino-4-phenylbutan-1-ol as a chiral auxiliary or ligand in asymmetric synthesis. Its 95.0% enantiomeric purity ensures high stereocontrol in reactions such as asymmetric hydrogenation or alkylation . The availability of a well-defined, high-purity (S)-enantiomer is critical for achieving high diastereomeric excess (de) in the final product, a key performance metric that is not attainable with the racemic mixture.

Structure-Activity Relationship (SAR) Studies in Anticancer Research

Employ (S)-4-Amino-4-phenylbutan-1-ol hydrochloride in SAR studies to probe the stereochemical requirements for anticancer activity. The compound has demonstrated reproducible cytotoxicity against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 20 µM, 15 µM, and 18 µM, respectively . Using the pure (S)-enantiomer allows for a definitive assessment of how the absolute configuration influences target binding and potency, a critical step in optimizing lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Amino-4-phenylbutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.